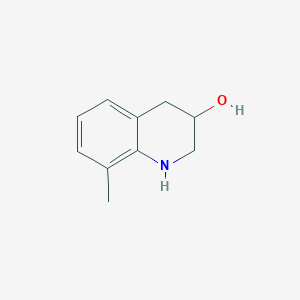

8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic organic compound with the molecular formula C10H13NO. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the third position and a methyl group at the eighth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of 8-methylquinoline-3-carboxylic acid followed by cyclization . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions to form ketone derivatives or dehydrogenated quinoline analogs.

Mechanistic Insight : Oxidation typically proceeds via radical intermediates or direct dehydrogenation, depending on the reagent. The methyl group at position 8 stabilizes intermediates through hyperconjugation, enhancing reaction efficiency .

Functionalization via Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution reactions, enabling the synthesis of ethers and esters.

| Reagents/Conditions | Product | Yield | Applications | References |

|---|---|---|---|---|

| Acetyl chloride (base catalysis) | 3-Acetoxy-8-methyl-1,2,3,4-tetrahydroquinoline | 85–92% | Prodrug synthesis for enhanced bioavailability. | |

| Alkyl halides (K₂CO₃, DMF) | 3-Alkoxy derivatives | 70–78% | Tailoring lipophilicity for medicinal chemistry studies. |

Note : Acylation reactions exhibit higher yields compared to alkylation due to steric hindrance from the methyl group.

Electrochemical Reactions

Electrooxidative pathways enable unique transformations, such as dimerization or cross-coupling.

Significance : Electrochemical methods provide atom-efficient routes for synthesizing complex architectures, bypassing traditional stoichiometric reagents .

Comparative Reactivity with Analogues

The reactivity of 8-methyl-1,2,3,4-tetrahydroquinolin-3-ol differs from structurally related compounds:

| Compound | Key Reaction | Reactivity Difference |

|---|---|---|

| 1,2,3,4-Tetrahydroquinolin-8-ol | Oxidation to quinolin-8-one | Positional isomerism reduces steric hindrance, enabling faster oxidation. |

| 8-Methyl-1,2,3,4-tetrahydroquinolin-7-amine | Nucleophilic acylation | The 3-hydroxy group exhibits lower nucleophilicity compared to amines. |

Aplicaciones Científicas De Investigación

Biological Activities

1. Antimicrobial Properties

Research indicates that 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol exhibits significant antimicrobial activity against various microbial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This makes it a candidate for further development in antimicrobial therapies.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780). The mechanism appears to involve the modulation of apoptosis pathways and cell cycle arrest.

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It has been studied for potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders.

| Activity Type | Tested Strains/Cell Lines | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Escherichia coli, Candida albicans | Significant inhibition observed |

| Anticancer | HeLa, HT-29, A2780 | IC50 values indicating effective growth inhibition |

| Neuroprotective | Human neuronal cell lines | Reduced oxidative stress markers |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results indicated that the compound exhibited potent activity against multidrug-resistant strains of bacteria.

Case Study 2: Cancer Cell Proliferation

In a separate investigation focusing on its anticancer properties, researchers treated multiple cancer cell lines with varying concentrations of this compound. The study revealed that treatment led to significant apoptosis in cancer cells compared to untreated controls, suggesting its potential as a chemotherapeutic agent.

Case Study 3: Neuroprotection Mechanisms

A neuropharmacological study assessed the protective effects of this compound on neuronal cells subjected to oxidative stress. Findings showed that the compound significantly reduced neuronal cell death and improved viability compared to controls.

Mecanismo De Acción

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position allows for hydrogen bonding and interaction with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

8-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the third position.

1,2,3,4-Tetrahydroquinolin-3-ol: Lacks the methyl group at the eighth position.

8-Methylquinoline: Lacks the tetrahydro and hydroxyl groups.

Uniqueness: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a derivative of tetrahydroquinoline, a bicyclic compound that has garnered attention for its diverse biological activities. The compound's unique structure, characterized by a hydroxyl group at the 3-position and a methyl group at the 8-position, influences its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₃N

- Molecular Weight : 147.22 g/mol

- Structure : The compound features a saturated quinoline ring system, which is critical for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals, which contributes to its potential health benefits in preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Mechanism of Action : It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, compounds related to tetrahydroquinoline derivatives can affect cell cycle phases and increase reactive oxygen species (ROS) production, leading to cell death .

- Case Study : In glioblastoma (GBM) models, related compounds demonstrated the ability to induce G1/S phase cell cycle arrest and activate caspases involved in apoptosis . The IC50 values for these effects were determined through dose-response studies.

Neuroprotective Effects

The compound may also have neuroprotective properties. Preliminary studies suggest that it interacts with neurotransmitter systems and may offer therapeutic benefits in treating central nervous system disorders.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol | C₁₀H₁₃NO | Hydroxyl group at the 8-position |

| 3-Methyl-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃N | Hydroxyl group at the 4-position |

| 6-Methoxy-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃NO | Methoxy group at the 6-position |

The variations in substitution patterns significantly influence their pharmacokinetic and pharmacodynamic properties. For example, while all these compounds share a common framework, their distinct functional groups lead to different biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions : Utilizing starting materials like phenolic compounds and appropriate reagents.

- Reduction Reactions : Transforming precursors into the desired tetrahydroquinoline structure.

These methods highlight the versatility in synthesizing this compound for further pharmacological investigations.

Propiedades

IUPAC Name |

8-methyl-1,2,3,4-tetrahydroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-4,9,11-12H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDLBHKTXUTKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC(CN2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.